Cas no 136612-95-8 (1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI))

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) structure
136612-95-8 structure
Produktname:1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
CAS-Nr.:136612-95-8
MF:C27H24
MW:348.479467391968
CID:6626854

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
    • Inchi: 1S/C27H24/c1-19-10-4-7-13-23(19)22-16-17-26(24-14-8-5-11-20(24)2)27(18-22)25-15-9-6-12-21(25)3/h4-18H,1-3H3
    • InChI-Schlüssel: WVEKRMFWDWCZHP-UHFFFAOYSA-N
    • Lächelt: C1(C2=CC=C(C3=CC=CC=C3C)C=C2C2=CC=CC=C2C)=CC=CC=C1C

Experimentelle Eigenschaften

  • Dichte: 1.043±0.06 g/cm3(Predicted)
  • Siedepunkt: 452.5±40.0 °C(Predicted)

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Bis[μ-[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]]bis[1,1,1-trimethyl-N-(tr… Solvents: Toluene ;  20 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
Referenz
Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants
Brenna, Davide; et al, Angewandte Chemie, 2017, 56(29), 8451-8454

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Silicon tetrachloride Catalysts: Dysprosium iodide (DyI2) Solvents: 1,2-Dimethoxyethane ;  3 d, 70 °C
Referenz
DyI2 initiated mild and highly selective silyl radical-catalyzed cyclotrimerization of terminal alkynes and polymerization of MMA
Zhu, Zhenyu; et al, Chemical Communications (Cambridge, 2006, (19), 2066-2068

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  8 h, 80 °C
Referenz
A practical ruthenium based catalytic system bearing a switchable selectivity between the dimerization and cyclotrimerization reactions of alkynes
Ozturk, Bengi Ozgun; et al, Applied Catalysis, 2012, 433, 433-434

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Zinc ,  1,4-Bis(diphenylphosphino)butane ,  Bis(triphenylphosphine)nickel dichloride Solvents: Acetonitrile ;  7 min, 80 °C
1.2 Solvents: Acetonitrile ;  25 °C; 12 h, 25 °C
Referenz
Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(II)/bidentate P-ligand/Zn system with ZnI2 as an additive
Fan, Jiang-Tao; et al, Organic Chemistry Frontiers, 2022, 9(9), 2357-2367

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: stereoisomer of Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl… ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Toluene ;  1 h, 1 atm, 80 °C
Referenz
A ruthenium-based catalytic system with switchable selectivity between cyclotrimerization and enyne metathesis/Diels-Alder reactions of terminal alkynes
Karabulut, Solmaz; et al, Catalysis Communications, 2013, 41, 12-16

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Raw materials

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Preparation Products

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